Isobutyl 2-(4-chloro-2-methylphenoxy)propionate

Description

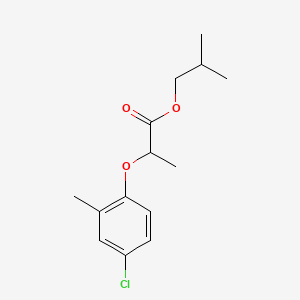

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is a synthetic auxin herbicide belonging to the phenoxyalkanoic acid family. Structurally, it consists of a propionic acid backbone substituted with a 4-chloro-2-methylphenoxy group at the second carbon, esterified with an isobutyl alcohol moiety. This compound is part of the HRAC (Herbicide Resistance Action Committee) Group O classification, which includes herbicides mimicking natural auxins to disrupt plant growth . The esterification of the parent acid (2-(4-chloro-2-methylphenoxy)propionic acid, MCPP) enhances lipophilicity, improving foliar absorption and systemic translocation in target weeds . Its primary use is in broadleaf weed control in cereals, turf, and non-crop areas, with applications noted for selectivity and post-emergent activity .

Properties

CAS No. |

84332-89-8 |

|---|---|

Molecular Formula |

C14H19ClO3 |

Molecular Weight |

270.75 g/mol |

IUPAC Name |

2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3 |

InChI Key |

RMPYJRQOSTUDNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propionic acid.

Reduction: Formation of isobutyl 2-(4-chloro-2-methylphenoxy)propanol.

Substitution: Formation of various substituted phenoxypropionates depending on the nucleophile used.

Scientific Research Applications

Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound acts by inhibiting key enzymes involved in plant growth and development. The chloro and methyl groups on the phenyl ring enhance its binding affinity to these targets, leading to effective inhibition.

Comparison with Similar Compounds

Core Acid Derivatives

- 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP): The parent acid of isobutyl 2-(4-chloro-2-methylphenoxy)propionate. It has a pKa of ~3.5 and logP of 3.20, making it moderately hydrophobic. Unlike its ester derivatives, MCPP exhibits higher water solubility (100–200 mg/L at 20°C), which limits its persistence in soil .

- MCPA (4-Chloro-2-Methylphenoxyacetic Acid): Differs by an acetic acid backbone instead of propionic acid. This structural change reduces steric hindrance, increasing binding affinity to auxin receptors in plants. MCPA is more mobile in soil due to higher water solubility (~800 mg/L) .

- MCPB (4-(4-Chloro-2-Methylphenoxy)Butanoic Acid): Features a longer butanoic acid chain. The extended alkyl chain enhances soil adsorption, reducing leaching but requiring microbial degradation for activation .

Ester Derivatives

- Pentyl 2-(4-Chloro-2-Methylphenoxy)Propionate: Larger ester group increases logP to ~4.5, enhancing cuticle penetration but reducing volatility. Market data (1997–2046) indicate its dominance in pre-emergent herbicide formulations due to prolonged soil residual activity .

- Octyl (R)-2-(4-Chloro-2-Methylphenoxy)Propionate: The octyl ester exhibits extremely low water solubility (100 µg/L) and high vapor pressure (0.001 Pa at 20°C), making it suitable for arid-region applications .

- Magnesium 2-(4-Chloro-2-Methylphenoxy)Propionate: A salt form with improved solubility in aqueous formulations. Used in combination herbicides for synergistic effects with sulfonylureas .

Physicochemical Properties

Efficacy and Environmental Impact

- Herbicidal Activity : Isobutyl MCPP shows intermediate efficacy between MCPA (fast-acting) and MCPB (slow-release). Its ester group delays hydrolysis in plants, prolonging auxin disruption .

- Soil Half-Life : Isobutyl MCPP degrades faster (t½ = 10–15 days) than octyl esters (t½ = 30–45 days) due to esterase activity but slower than MCPP acid (t½ = 5–7 days) .

- Ecotoxicity : MCPP acid exhibits higher toxicity to aquatic organisms (LC50 = 2.5 mg/L for Daphnia) compared to esters (LC50 = 8–12 mg/L) due to bioavailability differences .

Toxicity and Handling

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Isobutyl 2-(4-chloro-2-methylphenoxy)propionate in laboratory settings?

- Category : Basic (Safety and Handling)

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .

- Implement mandatory personal protective equipment (PPE), including chemical-resistant gloves and eye protection.

- Establish emergency protocols: eyewash stations, showers, and decontamination procedures for skin contact .

- Prohibit eating, drinking, or storing consumables in areas where the compound is handled .

Q. How can researchers verify the purity of this compound using chromatographic methods?

- Category : Basic (Analytical Chemistry)

- Methodological Answer :

- Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for optimal separation .

- Use validated reference standards (e.g., impurities like methyl or ethyl esters of related phenoxypropionic acids) for comparative analysis .

- Calibrate detectors (UV/VIS) at wavelengths specific to the compound’s absorbance maxima (e.g., 220–280 nm) .

Q. What synthetic routes are documented for preparing this compound?

- Category : Basic (Synthesis)

- Methodological Answer :

- Esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isobutyl alcohol under acidic catalysis (e.g., H₂SO₄) .

- Purify via fractional distillation or recrystallization using non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental fate data for this compound?

- Category : Advanced (Environmental Chemistry)

- Methodological Answer :

- Conduct comparative studies using isotopically labeled analogs (e.g., ¹⁴C-labeled compound) to track degradation pathways in soil/water matrices .

- Apply mass spectrometry (LC-MS/MS) to identify transformation products (e.g., hydrolyzed propionic acid derivatives) .

- Validate findings against regulatory databases (e.g., EPA guidelines for phenoxy herbicides) .

Q. What methodologies are effective for chiral separation of this compound enantiomers?

- Category : Advanced (Stereochemistry)

- Methodological Answer :

- Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC .

- Optimize mobile phase composition (e.g., n-hexane/isopropanol) to achieve baseline resolution .

- Confirm enantiomeric excess via polarimetry or circular dichroism (CD) spectroscopy .

Q. How can computational modeling improve the design of this compound derivatives with enhanced herbicidal activity?

- Category : Advanced (Computational Chemistry)

- Methodological Answer :

- Perform molecular docking studies to assess binding affinity to acetolactate synthase (ALS), a target enzyme in plants .

- Use QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent effects (e.g., halogenation patterns) .

- Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies mitigate interference from co-eluting impurities in the quantification of this compound?

- Category : Advanced (Analytical Method Development)

- Methodological Answer :

- Apply tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for selective detection .

- Use orthogonal separation techniques (e.g., HILIC vs. reverse-phase HPLC) to confirm peak identity .

- Synthesize and characterize impurity standards (e.g., methyl/ethyl esters) for spiking experiments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Category : Advanced (Toxicology)

- Methodological Answer :

- Replicate studies using OECD Guideline-compliant protocols (e.g., acute oral toxicity in rodents) .

- Cross-validate results with in vitro cytotoxicity assays (e.g., HepG2 cell viability tests) .

- Analyze batch-specific impurity profiles to rule out confounding effects .

Q. What experimental designs are optimal for studying the photostability of this compound?

- Category : Advanced (Photochemistry)

- Methodological Answer :

- Expose samples to controlled UV light (e.g., 254 nm) in environmental chambers .

- Monitor degradation kinetics via time-resolved GC-MS or NMR spectroscopy .

- Correlate degradation rates with quantum yield calculations from computational models .

Tables for Reference

| Recommended HPLC Parameters for Purity Analysis |

|---|

| Mobile Phase |

| Buffer |

| Detection Wavelength |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.